Potassium trifluoro(4-(2-oxopropyl)phenyl)borate
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Overview
Description
Potassium trifluoro(4-(2-oxopropyl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-(2-oxopropyl)phenyl)borate typically involves the reaction of 4-(2-oxopropyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-(2-oxopropyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki–Miyaura reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro(4-(2-oxopropyl)phenyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(4-(2-oxopropyl)phenyl)borate exerts its effects is primarily through its role as a boron source in chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The trifluoroborate group acts as a stable and efficient boron donor, making the reaction highly efficient and selective .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-(2-methoxy-2-oxoethyl)phenyl)borate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium (4-fluoro-3-formylphenyl)trifluoroborate
Uniqueness
Potassium trifluoro(4-(2-oxopropyl)phenyl)borate is unique due to its specific functional group, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions, particularly in oxidative conditions, sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H9BF3KO |
---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
potassium;trifluoro-[4-(2-oxopropyl)phenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1 |
InChI Key |
UIKOHDGAGCQLLA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC(=O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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